molecular formula C10H17N5O3S B2605597 N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide CAS No. 2034351-34-1

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide

Cat. No.: B2605597
CAS No.: 2034351-34-1
M. Wt: 287.34
InChI Key: ZGNGRPUHYCVWKC-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a triazine-derived compound featuring a methoxy group at the 4-position, a pyrrolidinyl substituent at the 6-position, and a methylsulfonamide moiety attached via a methylene bridge. The methylsulfonamide group is a critical pharmacophore, often associated with improved binding affinity and metabolic stability in medicinal chemistry .

Properties

IUPAC Name

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O3S/c1-18-10-13-8(7-11-19(2,16)17)12-9(14-10)15-5-3-4-6-15/h11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNGRPUHYCVWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

The methylsulfonamide group in the target compound and ’s Compound 194 may improve target binding compared to ester-linked sulfonamides (e.g., ’s herbicide) .

Synthetic Methodologies :

  • and highlight divergent synthetic routes: hydroxymethylation in vs. base-mediated hydrolysis (NaOH/THF-MeOH) in . The target compound’s synthesis likely requires selective methylation and sulfonamide coupling.

In contrast, and compounds prioritize cost-effective substituents (e.g., pyridinyl, methyl) for agrochemical applications .

Research Findings and Implications

Substituent-Driven Activity

  • Methoxy vs. Chloro: Methoxy groups (target compound, ) enhance solubility in polar solvents (e.g., methanol, THF), whereas chloro substituents () may confer electrophilic reactivity for covalent binding .
  • Pyrrolidinyl vs.

Stability and Reactivity

  • The methylsulfonamide group in the target compound is less prone to hydrolysis than the benzoate ester in , ensuring stability under physiological conditions .

Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

Structural Characteristics

The compound features a triazine core with a pyrrolidine substituent, which is known to enhance biological activity. The methanesulfonamide group is also crucial for its pharmacological properties. The molecular formula is C12H16N6O2C_{12}H_{16}N_{6}O_{2} with a molecular weight of approximately 260.3 g/mol .

The mechanism of action for triazine derivatives typically involves interaction with specific biological targets. For example, QSAR (Quantitative Structure-Activity Relationship) studies suggest that modifications in the chemical structure can significantly influence the binding affinity and efficacy against various pathogens .

Synthesis Pathways

The synthesis of this compound can be achieved through several methodologies:

  • Starting Materials : The synthesis often begins with commercially available triazine derivatives.
  • Reagents : Common reagents include methanesulfonyl chloride and various amines.
  • Reaction Conditions : Typical conditions involve solvent-based reactions at controlled temperatures to ensure optimal yields.

A detailed synthetic pathway is essential for producing the compound in sufficient quantities for biological evaluation .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Compound NameActivityIC50 Value (μM)Reference
5-(3-chlorophenyl)-1-methyl-4-nitroimidazoleAntiparasitic1.47
LINS03011Antiparasitic13.3 (T. cruzi)
Chroman-4-One DerivativesAntiparasitic<7 (selectivity index)

These findings suggest that structural modifications can lead to enhanced biological activity and reduced cytotoxicity.

Future Directions

Given its structural complexity and potential biological activities, further research into this compound is warranted. Future studies should focus on:

  • In vitro and In vivo Testing : Assessing the efficacy and safety profiles.
  • Mechanistic Studies : Elucidating the pathways through which the compound exerts its effects.
  • Optimization of Structure : Modifying functional groups to enhance activity against specific targets.

Q & A

Q. Optimization Tips :

  • Catalyst : Add a base (e.g., K₂CO₃) to deprotonate methanesulfonamide, improving nucleophilicity.
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

Answer:

  • ¹H/¹³C NMR :
    • Triazine Ring : Look for deshielded protons (δ 8.5–9.5 ppm for CH₂ linked to triazine) and methoxy singlet (~δ 3.9 ppm) .
    • Pyrrolidine : Multiplet signals at δ 2.5–3.5 ppm for N-CH₂ groups.
  • FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • X-ray Crystallography : Resolve bond angles and confirm stereochemistry (e.g., dihedral angles between triazine and pyrrolidine) .

Validation : Cross-reference with computational models (DFT) to validate electronic environments .

Basic: How does the compound’s stability vary under different storage conditions, and what precautions are recommended?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the triazine core .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.
  • Solvent Stability : Dissolve in DMSO-d6 for long-term NMR studies; avoid aqueous buffers at pH > 8 to prevent sulfonamide cleavage .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Answer:
Contradictions often arise from:

Solvent Purity : Trace water in DMSO reduces apparent solubility. Use anhydrous solvents and Karl Fischer titration to verify .

Temperature Gradients : Measure solubility via gravimetric analysis at controlled temperatures (e.g., 25°C ± 0.1°C).

Polymorphism : Characterize crystalline vs. amorphous forms using DSC and PXRD. For example, ’s crystal structure shows H-bonding networks that reduce solubility in non-polar solvents .

Advanced: What mechanistic insights explain the reactivity of the pyrrolidinyl-triazine moiety in nucleophilic substitutions?

Answer:

  • Electronic Effects : The electron-donating pyrrolidinyl group activates the triazine ring at the 2-position, directing nucleophilic attack (e.g., by methanesulfonamide).
  • Steric Hindrance : Pyrrolidine’s chair conformation shields the 4-methoxy group, limiting unwanted side reactions. Computational studies (e.g., MD simulations) can model transition states .
  • Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying pH and ionic strength .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties, and what limitations exist?

Answer:

  • Tools : SwissADME or Schrödinger’s QikProp to estimate LogP (~2.1), permeability (Caco-2 model), and metabolic stability .
  • Limitations :
    • Triazine Metabolism : Human CYP450 isoforms may unpredictably oxidize the pyrrolidine ring. Validate with in vitro microsomal assays.
    • Sulfonamide Toxicity : False positives in hERG channel inhibition models require patch-clamp electrophysiology confirmation .

Advanced: What strategies are effective for analyzing trace impurities in synthesized batches?

Answer:

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect:
    • Byproducts : Unreacted triazine (retention time ~6.2 min) or sulfonamide dimers .
    • Degradants : Hydrolyzed sulfonamide (confirm via m/z = [M+H–SO₂NH₂]+).
  • Quantitative NMR : Spike with maleic acid as an internal standard for impurity quantification .

Advanced: How do structural modifications (e.g., replacing pyrrolidine with piperidine) impact biological activity?

Answer:

  • Case Study : shows that pyrrolidine’s smaller ring size increases triazine planarity, enhancing binding to target enzymes (e.g., kinases) vs. bulkier piperidine derivatives.
  • Methodology :
    • Synthesize analogs with varying N-heterocycles.
    • Test enzyme inhibition (IC₅₀) and correlate with X-ray structures of ligand-protein complexes .

Advanced: What in silico approaches validate the compound’s proposed mechanism of action in enzyme inhibition?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonds between sulfonamide and catalytic lysine residues).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Compare with mutagenesis data (e.g., K→A mutants reducing inhibition) .

Advanced: How should researchers interpret conflicting bioactivity data in cell-based vs. cell-free assays?

Answer:

  • Cell Membrane Permeability : Use Caco-2 assays to rule out poor uptake in cell-based studies.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify non-specific interactions.
  • Redox Interference : Test in hypoxic vs. normoxic conditions; the triazine core may undergo redox cycling in cells, altering apparent activity .

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